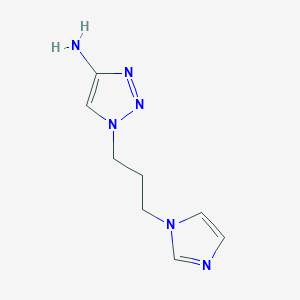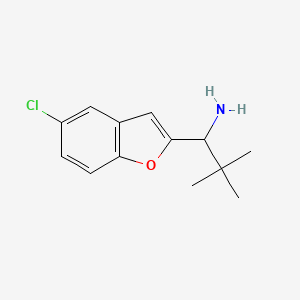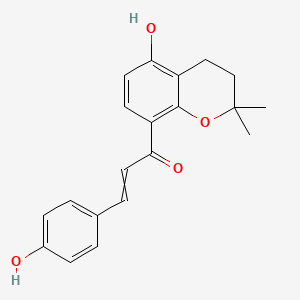
2-(Ethoxymethylene)-4-propylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylene)-4-propylcyclohexan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4-propylcyclohexan-1-one typically involves the reaction of 4-propylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylene)-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the ethoxymethylene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylene)-4-propylcyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylene)-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethoxymethylene)malononitrile: A compound with similar reactivity but different applications.
2-(Ethoxymethylene)-3-oxo esters: These compounds share the ethoxymethylene group and exhibit similar chemical behavior.
Uniqueness
2-(Ethoxymethylene)-4-propylcyclohexan-1-one is unique due to its cyclohexanone ring and propyl substituent, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(2Z)-2-(ethoxymethylidene)-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-10-6-7-12(13)11(8-10)9-14-4-2/h9-10H,3-8H2,1-2H3/b11-9- |
Clave InChI |
TWROORKVRATPPY-LUAWRHEFSA-N |
SMILES isomérico |
CCCC1CCC(=O)/C(=C\OCC)/C1 |
SMILES canónico |
CCCC1CCC(=O)C(=COCC)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

